molecular formula C7H12O3 B3382378 Methyl 2-methyl-4-oxopentanoate CAS No. 32811-25-9

Methyl 2-methyl-4-oxopentanoate

Cat. No.: B3382378
CAS No.: 32811-25-9
M. Wt: 144.17 g/mol
InChI Key: IOKHSZMZBQKDGK-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols and ethers . This compound is primarily used as a chemical reagent in organic synthesis.

Biochemical Analysis

Biochemical Properties

Methyl 2-methyl-4-oxopentanoate is involved in several biochemical reactions. It interacts with enzymes such as branched-chain amino acid aminotransferase (EC 2.6.1.42) and glutamate dehydrogenase. These interactions lead to the amination of this compound, resulting in the formation of leucine . Additionally, it stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity . The compound’s role in these reactions highlights its importance in cellular metabolism and energy production.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In pancreatic islets, it induces insulin secretion and enhances 45Ca uptake . The compound also influences islet respiration, acetoacetate production, and rates of substrate utilization, oxidation, and amination . These effects are concentration-dependent, with maximal responses observed at specific concentrations. The compound’s impact on cellular metabolism and signaling pathways underscores its significance in maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules. It undergoes oxidative decarboxylation by the branched-chain 2-oxo acid dehydrogenase complex, situated on the inner side of the mitochondrial inner membrane . This reaction leads to the production of CO2 and acetyl-CoA, which are essential for cellular respiration and energy production. The compound’s ability to modulate enzyme activity and metabolic flux further elucidates its role in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including concentration and pH . Long-term studies have shown that it can lead to the accumulation of labeled amino acids and a decrease in intracellular pH . These temporal effects highlight the importance of considering experimental conditions when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s impact on enzyme activity and metabolic pathways is dose-dependent . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and energy production . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation and biosynthesis of branched-chain amino acids . It interacts with enzymes such as branched-chain amino acid aminotransferase and 2-oxo acid dehydrogenase, which facilitate its conversion into acetyl-CoA and other metabolites . These pathways are essential for maintaining cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules. Understanding its transport mechanisms is vital for elucidating its role in cellular metabolism and function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . The compound’s presence in specific organelles underscores its importance in cellular respiration and energy production.

Preparation Methods

Methyl 2-methyl-4-oxopentanoate can be synthesized through the esterification of 4-methyl-2-oxopentanoic acid with methanol. This reaction typically occurs under acidic conditions and requires heating to facilitate the esterification process . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 2-methyl-4-oxopentanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-methyl-4-oxopentanoate has several scientific research applications:

Comparison with Similar Compounds

Methyl 2-methyl-4-oxopentanoate can be compared with similar compounds such as:

    4-methyl-2-oxopentanoic acid: The parent acid of the ester.

    Methyl 4-oxopentanoate: A similar ester with a different substitution pattern.

    α-Ketoisocaproic acid: Another branched-chain keto acid involved in amino acid metabolism. The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable in various synthetic and research applications.

Properties

IUPAC Name

methyl 2-methyl-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(4-6(2)8)7(9)10-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKHSZMZBQKDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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